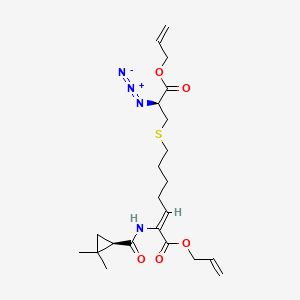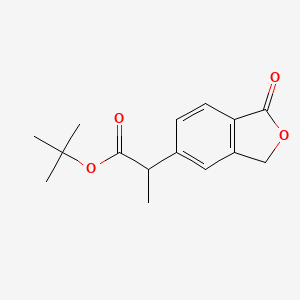
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate: is a chemical compound that belongs to the class of benzofuran derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate typically involves the reaction between phthalic anhydride and tert-butyl acetoacetate. This reaction is regioselective and leads to the formation of the desired compound . The reaction conditions often include the use of sodium methoxide in methanol, which helps in achieving high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzofuran derivatives, while reduction can produce less oxidized forms .
Applications De Recherche Scientifique
tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme activity and cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
- 5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuran
- 4-tert-butyl-2-(5-tert-butyl-2-oxo-3H-benzofuran-3-yl)phenyl 3,5-di-tert-butyl-4-hydroxybenzoate
Comparison: tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate is unique due to its specific structure and the presence of the tert-butyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C15H18O4 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate |
InChI |
InChI=1S/C15H18O4/c1-9(13(16)19-15(2,3)4)10-5-6-12-11(7-10)8-18-14(12)17/h5-7,9H,8H2,1-4H3 |
Clé InChI |
KMCNOBRZEKPZND-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)C(=O)OC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


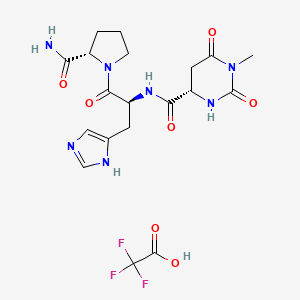
![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
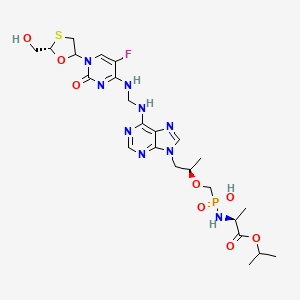
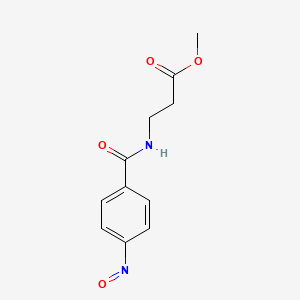
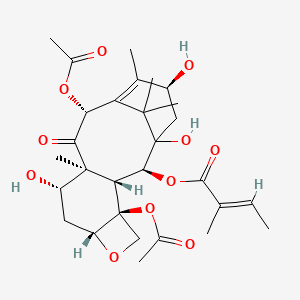




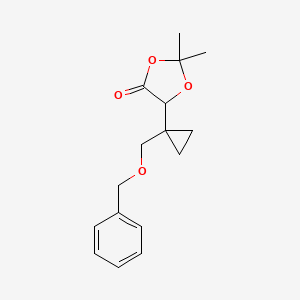
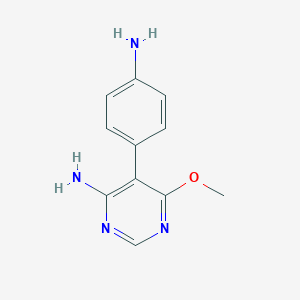
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
